
2-(1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate is a complex organic compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a chlorophenyl group, a pyrazolyl ring, and an indolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate typically involves multiple steps:
Formation of the Pyrazolyl Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base to form the pyrazolyl intermediate.
Cyclization: The pyrazolyl intermediate undergoes cyclization with 1,3,3-trimethyl-2-methyleneindoline to form the indolium core.
Quaternization: The indolium compound is then quaternized using methyl iodide to introduce the trimethyl group.
Formation of Hydrogen Sulfate Salt: Finally, the quaternized indolium compound is treated with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-[1-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium chloride
- 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
The uniqueness of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate lies in its specific structural features and the presence of the hydrogen sulfate group, which can influence its solubility and reactivity compared to similar compounds.
属性
CAS 编号 |
83969-22-6 |
|---|---|
分子式 |
C21H24ClN3O4S |
分子量 |
450.0 g/mol |
IUPAC 名称 |
2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C21H23ClN3.H2O4S/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-5(2,3)4/h5-12,14H,13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
LAKBXIXZNUDTOL-UHFFFAOYSA-M |
规范 SMILES |
CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


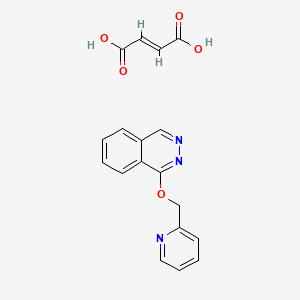

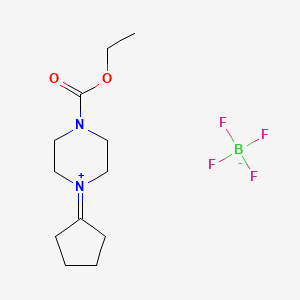
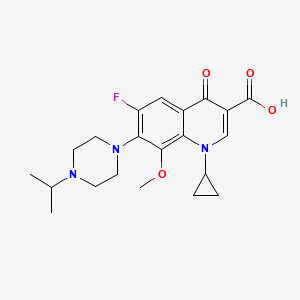

![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
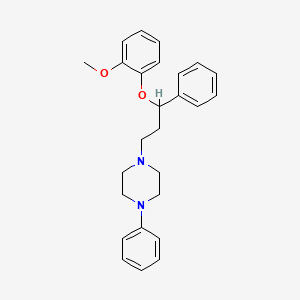

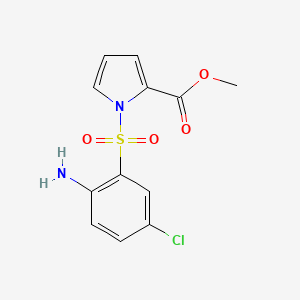
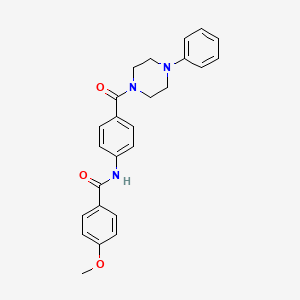

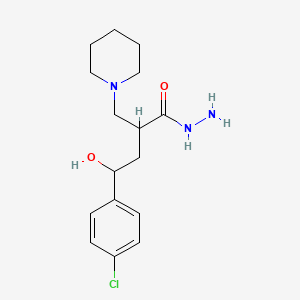
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)

